molecular formula C15H28N2O4 B14895804 Tert-butyl 4-(2-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

Tert-butyl 4-(2-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

Cat. No.: B14895804
M. Wt: 300.39 g/mol
InChI Key: HVPBHGMGIKWCIJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H26N2O4 It is a piperidine derivative that features a tert-butyl ester group, an amino group, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with ethyl 2-amino-3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-(2-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C15H28N2O4

Molecular Weight

300.39 g/mol

IUPAC Name

tert-butyl 4-(2-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H28N2O4/c1-5-20-13(18)12(16)10-11-6-8-17(9-7-11)14(19)21-15(2,3)4/h11-12H,5-10,16H2,1-4H3

InChI Key

HVPBHGMGIKWCIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1CCN(CC1)C(=O)OC(C)(C)C)N

Origin of Product

United States

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